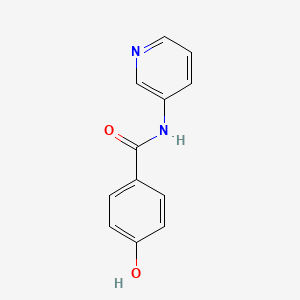
4-hydroxy-N-(pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H10N2O2. It consists of a benzamide core substituted with a hydroxy group at the para position and a pyridin-3-yl group at the amide nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
The future directions for “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives could involve further development and evaluation of their anti-tubercular activity . Additionally, the ligand N-(pyridin-4-yl)benzamide was utilized to facilitate spin-crossover (SCO) cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings, indicating potential applications in the field of spin-crossover materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 3-aminopyridine.
Amide Bond Formation: The carboxylic acid group of 4-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-aminopyridine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-oxo-N-(pyridin-3-yl)benzamide.
Reduction: 4-hydroxy-N-(pyridin-3-yl)benzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The hydroxy group and the pyridin-3-yl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-N-(pyridin-2-yl)benzamide
- 4-hydroxy-N-(pyridin-4-yl)benzamide
- 4-hydroxy-N-(quinolin-3-yl)benzamide
Uniqueness
4-hydroxy-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the pyridin-3-yl group, which influences its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.
Eigenschaften
IUPAC Name |
4-hydroxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-3-9(4-6-11)12(16)14-10-2-1-7-13-8-10/h1-8,15H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCQSOGHIMWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
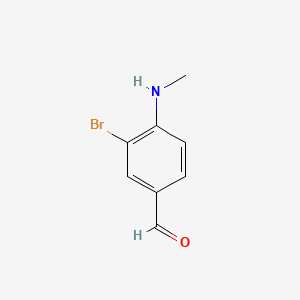
![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)
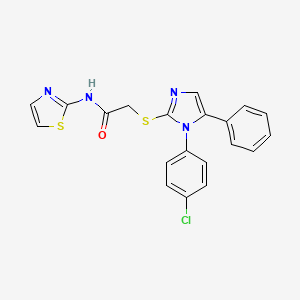
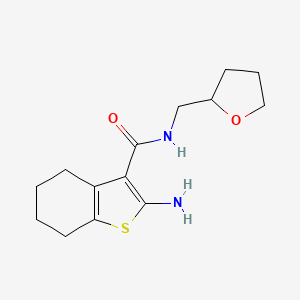
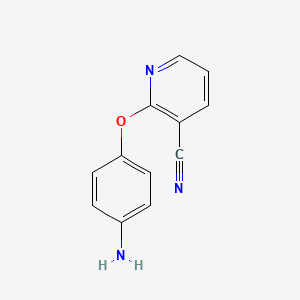
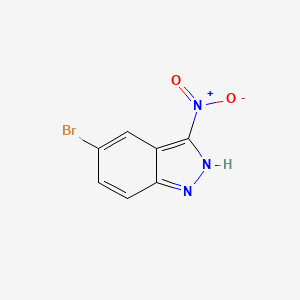

![3-benzyl-N-(5-chloro-2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2840465.png)
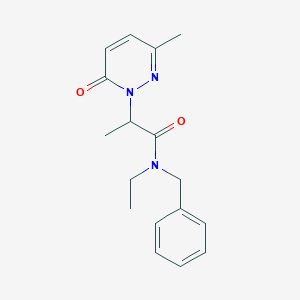

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)

![2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2840476.png)
![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)
